N-Butylaniline
Description
Properties
IUPAC Name |
N-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHTWPWTCXQLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120743-27-3 | |
| Record name | Benzenamine, N-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120743-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9044370 | |
| Record name | N-Butylaniline | |
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Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes. | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1126-78-9 | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Butylaniline | |
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| Record name | N-Butylaniline | |
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| Record name | Benzenamine, N-butyl- | |
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| Record name | N-Butylaniline | |
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| Record name | N-butylaniline | |
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| Record name | N-BUTYLANILINE | |
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Preparation Methods
Acid-Modified Graphitic Carbon Nitride Catalysis
The most technologically advanced method involves a two-stage alkylation process using acid-modified graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst. As detailed in CN110372520B, aniline reacts with n-butanol at 150–170°C for 5–7 hours under autogenous pressure (1.0–1.2 MPa), followed by a second heating stage at 230–250°C (2.0–2.4 MPa) for 9–11 hours. This分段升温 (stepwise heating) strategy minimizes side reactions such as oligomerization, while the catalyst’s Brønsted acid sites enhance nucleophilic substitution.
Key operational parameters include:
-
Molar ratio : Aniline:n-butanol = 1:1 to 1.4:1
-
Catalyst loading : 6.7–10 wt% relative to aniline
The catalyst’s reusability was demonstrated over five cycles with <5% activity loss, attributed to its robust graphene-like structure resisting leaching.
High-Pressure Thermal Alkylation
CN102816074A discloses a single-stage alkylation at 220–240°C under 2.0–5.0 MPa, eliminating the need for分段升温. Using zinc or aluminum oxides as catalysts, this method achieves 70–75% yield but requires continuous water removal to shift equilibrium toward N-butylaniline:
Reaction kinetics favor higher pressures (≥3.0 MPa), reducing reaction time from 24 to 8 hours. However, catalyst corrosion and byproduct formation (e.g., dialkylated amines) remain challenges.
Nitration-Hydrogenation of n-Butylbenzene
Selective Nitration with Mixed Acid
A 2022 Indian patent (IN20221745678) outlines a regioselective route starting with nitration of n-butylbenzene using HNO₃/H₂SO₄ at 30–50°C. Maintaining a n-butylbenzene:nitric acid ratio of 1.7–1:0.5–1.5 suppresses meta-isomer formation, yielding 88–92% 4-nitro-n-butylbenzene. The nitration mechanism proceeds via electrophilic aromatic substitution, where the n-butyl group directs nitro groups to the para position.
Catalytic Hydrogenation
The nitro intermediate undergoes hydrogenation at 80–120°C under 10–15 bar H₂ pressure, employing Raney nickel or palladium/carbon catalysts. This step achieves near-quantitative conversion to this compound, with purity >99% after vacuum distillation.
Comparative Analysis of Methods
Industrial Scalability and Challenges
The direct alkylation route using g-C₃N₄ catalysts shows the strongest industrial potential due to:
-
Energy efficiency : Lower second-stage temperatures (230°C vs. 240–250°C in traditional methods) reduce energy consumption by 15–20%.
-
Waste minimization : Alkaline wash generates negligible heavy metal waste compared to nitration’s acid-neutralization byproducts.
-
Catalyst recovery : Magnetic functionalization of g-C₃N₄ enables simple separation via external fields.
Persistent issues include controlling dialkylation (≤8% in optimized runs) and catalyst deactivation from coking during prolonged use .
Chemical Reactions Analysis
Types of Reactions: N-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-butylbenzoquinone imine.
Reduction: Reduction reactions can convert it back to aniline and butanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: N-butylbenzoquinone imine.
Reduction: Aniline and butanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemical Synthesis
N-Butylaniline is primarily used as an intermediate in the synthesis of various organic compounds. Its role as a building block is significant in the production of dyes, agrochemicals, and pharmaceuticals.
Synthesis of Dyes and Pigments
This compound is utilized in the manufacture of azo dyes and pigments. These compounds are known for their vibrant colors and are widely used in textiles and plastics. The synthesis typically involves coupling reactions where this compound reacts with diazonium salts to form azo compounds.
Case Study:
A study demonstrated the efficiency of this compound in synthesizing specific azo dyes, emphasizing its role in achieving desired color properties and stability under various conditions .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a precursor for various active pharmaceutical ingredients (APIs). It can be involved in the synthesis of analgesics, anti-inflammatory agents, and other therapeutic compounds.
Example:
Research has shown that this compound can react with organotin(IV) chlorides to form complexes that exhibit potential as photo-stabilizers for polymers like PVC .
Material Science
This compound is also important in the field of material science, particularly in the development of polymeric materials.
Polymer Blends
This compound has been studied for its role in creating thermoplastic/thermoset blends that exhibit favorable optical properties. For instance, blending this compound with polystyrene and epoxy matrices has resulted in materials suitable for optical applications .
| Material Composition | Properties |
|---|---|
| Polystyrene + Epoxy + this compound | Enhanced optical clarity and thermal stability |
Liquid Crystals
The compound has been investigated for its behavior in liquid crystalline phases. Studies using microwave heating have shown that this compound derivatives can transition between liquid crystalline and isotropic phases, which is crucial for applications in display technologies .
Environmental Considerations
While this compound has numerous applications, its environmental impact must be considered. The compound is known to neutralize acids exothermically, forming salts and water, which can be beneficial in certain chemical processes but may pose risks when improperly managed .
Mechanism of Action
The mechanism of action of N-Butylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes and proteins, affecting their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : N-Butylaniline achieves higher yields (98%) compared to N-Benzylaniline (84%) under identical catalytic conditions, likely due to the steric and electronic effects of substituents .
- Byproduct Formation: In quinoline synthesis, this compound is a minor byproduct (27% yield) when zirconium chloride catalyzes aniline and n-butyraldehyde .
Toxicological Profiles
Table 2: Mutagenicity and Toxicity of this compound vs. 4-Butylaniline
Key Observations :
- Mutagenicity: 4-Butylaniline exhibits clear genotoxicity (GHS Category 2), while this compound is classified as "Not Classified" due to negative results in standard assays .
- Dose Dependency : Both compounds show dose-dependent effects, but only 4-Butylaniline meets the threshold for regulatory concern .
Key Observations :
- Conductivity : Copolymers of this compound and aniline exhibit higher conductivity (10⁻²–10⁻³ S/cm) than pure polyaniline, making them suitable for flexible electronics .
- Liquid Crystals: this compound derivatives like MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) are pivotal in display technologies due to their stable mesophases .
Physicochemical Properties
Table 4: Physical Properties of Selected Aniline Derivatives
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 254–256 | -20 | 0.95 |
| 4-Butylaniline | 265 | 16–18 | 0.97 |
| N-Benzylaniline | 290–292 | 34–36 | 1.06 |
Key Observations :
Biological Activity
N-Butylaniline is an organic compound belonging to the aniline family, characterized by its amine functional group attached to a butyl chain. Understanding its biological activity is essential due to its potential applications in pharmaceuticals and the chemical industry, as well as its implications for human health and environmental safety.
This compound (CHN) is a colorless to pale yellow liquid with a distinctive amine odor. It has a molecular weight of 149.24 g/mol and a boiling point of approximately 190 °C. Its structure allows it to interact with biological systems, primarily through mechanisms involving enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its genotoxicity, antimicrobial properties, and potential effects on cellular mechanisms.
Genotoxicity
A significant study assessed the genotoxic effects of this compound through in vivo micronucleus tests in male ICR mice. The results indicated that while this compound did not induce micronuclei at lower doses, it showed a dose-dependent increase in micronuclei frequency at higher doses (400 mg/kg and above). This suggests a potential for genotoxic effects under certain conditions, although it was classified as "Not Classified" for mutagenicity based on these findings .
Table 1: Micronuclei Frequencies Induced by this compound
| Treatment (mg/kg) | Micronuclei Frequency (%) |
|---|---|
| Control (0) | 0.16±0.06 |
| 64 | 0.21±0.05 |
| 160 | 0.38±0.12 |
| 400 | 1.35±0.64* |
| 800 | Not reported |
*Statistical significance: *p <0.05 compared to control.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and related compounds. A study found that several aliphatic amines derived from vanillin exhibited varying degrees of antimicrobial and antimycobacterial activities. While specific data on this compound's efficacy was limited, the general trend indicated that compounds with similar structures could possess significant antimicrobial properties .
Case Studies
- Micronucleus Test Study : In an experiment conducted on male ICR mice, different doses of this compound were administered to evaluate its potential genotoxic effects. The study found that at doses of 400 mg/kg and higher, there was a statistically significant increase in micronuclei frequencies, indicating possible genetic damage .
- Antimicrobial Activity Investigation : A comparative study involving various derivatives of aliphatic amines highlighted the potential antimicrobial effects of this compound's structural analogs, suggesting that such compounds could serve as leads for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing N-Butylaniline in laboratory settings?
- Methodological Answer :
- Synthesis : Use alkylation of aniline with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or GC-MS.
- Purification : Liquid-liquid extraction followed by vacuum distillation (boiling point ~250–255°C). Verify purity via NMR (¹H and ¹³C) and FT-IR spectroscopy (amine N-H stretch at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹).
- Safety : Use fume hoods, nitrile gloves, and closed systems to minimize exposure (acute toxicity data may be incomplete; follow OSHA guidelines) .
- Documentation : Include detailed procedures in the main manuscript for reproducibility, with supplementary data for extended characterization (e.g., HPLC traces) .
Q. How can researchers optimize solvent selection for this compound in organic reactions?
- Methodological Answer :
- Solubility Testing : Prioritize solvents like ethanol, DCM, or THF, as this compound is sparingly soluble in water. Conduct solubility trials at varying temperatures.
- Reactivity Compatibility : Avoid protic solvents if using Lewis acids (e.g., AlCl₃) to prevent side reactions.
- Data Recording : Tabulate solvent polarity indices, dielectric constants, and reaction yields (see example table below).
| Solvent | Polarity Index | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Ethanol | 5.2 | 24.3 | 78 |
| THF | 4.0 | 7.6 | 85 |
- References : Reproduce results using standardized protocols per NIH reporting guidelines .
Advanced Research Questions
Q. How can polarized fluorescence spectroscopy resolve orientational order discrepancies in this compound-based liquid crystals?
- Methodological Answer :
- Experimental Design : Dope this compound derivatives (e.g., MBBA) with fluorescent probes (e.g., 4-dimethylamino-4'-nitrostilbene). Measure polarized emission intensities at controlled angles (θ) and temperatures.
- Data Analysis : Calculate order parameters (<P²> and <P⁴>) using the Legendre polynomial expansion method. Address discrepancies by calibrating photobleaching effects and validating with independent techniques (e.g., XRD or dielectric spectroscopy) .
- Example Findings :
- At 25°C, <P²> = 0.62 ± 0.03 for MBBA-DS system.
- Temperature-dependent hysteresis observed between heating/cooling cycles.
Q. What strategies address contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- Comparative Analysis : Re-evaluate conflicting studies by standardizing test conditions (e.g., OECD Guidelines for Acute Oral Toxicity). Control variables: purity (>98%), solvent carriers, and animal models (e.g., Sprague-Dawley rats vs. Swiss mice).
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity. For in vitro data, verify cell line specificity (e.g., HepG2 vs. HEK293) and exposure durations.
- Ethical Reporting : Disclose all raw data (e.g., LD₅₀ values, histopathology) in supplementary files to enable third-party validation .
Q. How to design a baseline study for tracking environmental persistence of this compound?
- Methodological Answer :
- Sampling Protocol : Collect soil/water samples from industrial sites. Use SPE (solid-phase extraction) with C18 cartridges for analyte isolation.
- Analytical Methods : Quantify via GC-ECD (detection limit: 0.1 ppb) and cross-validate with HPLC-UV.
- Data Management : Archive raw chromatograms and metadata (pH, temperature) in open-access repositories. Replicate baseline methodology in follow-up studies to ensure comparability .
Methodological Frameworks
Applying the FINER Criteria to this compound Research Proposals
- Feasibility : Ensure access to high-purity reagents and analytical instrumentation (e.g., NMR, MS).
- Novelty : Explore understudied applications (e.g., as a ligand in coordination polymers).
- Ethical Compliance : Adhere to institutional biosafety protocols for handling toxic amines.
- Relevance : Align with SDG 12 (Sustainable Chemistry) by investigating biodegradation pathways .
Contradiction Analysis
Resolving Discrepancies in Synthetic Yield Reports
- Root-Cause Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
